

H-Hyp-OMe hydrochloride molecular structure and weight

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Compound of Interest

Compound Name: **H-Hyp-OMe hydrochloride**

Cat. No.: **B555354**

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An In-depth Technical Guide to **H-Hyp-OMe Hydrochloride**: Molecular Structure, Properties, and Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical building blocks is paramount. This guide provides a detailed overview of **H-Hyp-OMe hydrochloride**, a proline derivative with significant applications in medicinal chemistry and pharmacology. This document outlines its molecular characteristics, provides experimental context, and visualizes its role in modern therapeutic modalities.

Molecular Structure and Identification

H-Hyp-OMe hydrochloride is the hydrochloride salt of the methyl ester of hydroxyproline. It exists as two primary stereoisomers, trans-4-hydroxy-L-proline methyl ester hydrochloride and cis-4-hydroxy-L-proline methyl ester hydrochloride, distinguished by the stereochemistry at the 4-position of the pyrrolidine ring. The trans-isomer is the more commonly utilized and referenced form in literature and commercial products.

- IUPAC Name: methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride (trans-isomer)^[1]
- Synonyms: H-Hyp-OMe·HCl, L-Hydroxyproline methyl ester hydrochloride, Methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride^[2]
- Molecular Formula: C₆H₁₂ClNO₃^{[1][2][3][4]}

- Molecular Weight: 181.62 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)

The molecular structure consists of a pyrrolidine ring, characteristic of proline, with a hydroxyl group at the C4 position and a methyl ester at the C2 carboxylate position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for trans-4-Hydroxy-L-proline methyl ester hydrochloride.

Property	Value	Reference(s)
CAS Number	40216-83-9 (trans-isomer)	[2] [4] [5]
40126-30-5 (cis-isomer)	[6] [7]	
Molecular Formula	C ₆ H ₁₂ ClNO ₃	[1] [2] [4]
Molecular Weight	181.62 g/mol	[1] [2] [4]
Appearance	White to off-white crystalline solid/powder	[1] [4]
Purity	Typically ≥98.0% (by NMR or Titration)	[4]
Melting Point	161-172 °C	[1]
Boiling Point	247.2°C at 760 mmHg	[1]
Storage Conditions	2-8°C, sealed storage, away from moisture	[1]
SMILES (trans-isomer)	COC(=O)[C@@H]1C-- INVALID-LINK--O.Cl	[2]

Experimental Protocols

General Synthesis of Amino Acid Methyl Ester Hydrochlorides

A common and efficient method for the esterification of amino acids, including the synthesis of **H-Hyp-OMe hydrochloride**, involves the use of trimethylchlorosilane (TMSCl) in methanol. This procedure is valued for its mild reaction conditions and good to excellent yields.[8]

Materials:

- L-Hydroxyproline
- Methanol (anhydrous)
- Trimethylchlorosilane (freshly distilled)
- Round bottom flask
- Magnetic stirrer

Protocol:

- Place the starting amino acid (e.g., L-Hydroxyproline, 0.1 mol) into a clean, dry round bottom flask equipped with a magnetic stir bar.
- Under a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.
- To the resulting mixture, add anhydrous methanol (100 mL). The solution or suspension is then stirred vigorously at room temperature.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amino acid is consumed.
- Upon completion, remove the solvent and excess reagents from the reaction mixture using a rotary evaporator.
- The resulting solid is the desired amino acid methyl ester hydrochloride salt. Further purification can be achieved by recrystallization if necessary.

Characterization

The identity and purity of the synthesized **H-Hyp-OMe hydrochloride** are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A Certificate of Analysis for a commercial batch confirms that the ¹H NMR spectrum should be consistent with the expected structure and that purity is often determined to be ≥98.0% by NMR.^[4]

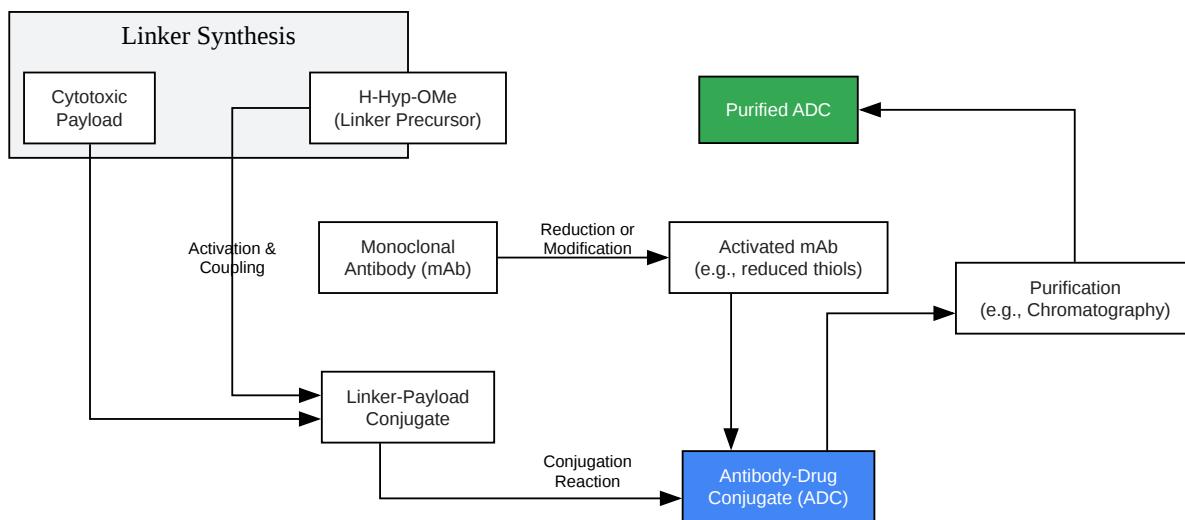
Applications in Drug Development and Research

H-Hyp-OMe hydrochloride is a versatile building block with several key applications in the pharmaceutical industry.

- **Antibody-Drug Conjugates (ADCs) and PROTACs:** It is utilized as a non-cleavable linker component in the synthesis of ADCs and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).^{[1][5]} In these roles, it connects the targeting moiety (an antibody or a small molecule ligand) to the cytotoxic payload or E3 ligase ligand, respectively.
- **Enzyme Inhibition:** trans-4-Hydroxy-L-proline methyl ester hydrochloride has been identified as a matrix metalloproteinase (MMP) inhibitor.^[2] MMPs are enzymes involved in the degradation of the extracellular matrix, and their inhibition is a therapeutic strategy for conditions like restenosis.^[2]
- **Modulation of Inflammatory Pathways:** The compound has been shown to be effective against chemokine receptors, such as the CCR5 receptor. It also demonstrates the ability to inhibit the production of cytokines like TNF α by interfering with signaling pathways that drive inflammation and cell proliferation.^[2]
- **Chiral Building Block:** As a derivative of a natural amino acid, it serves as a valuable chiral intermediate in the asymmetric synthesis of complex pharmaceutical compounds and bioactive peptides.^{[3][9]}

Visualized Workflow: Role in ADC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) where **H-Hyp-OMe hydrochloride** can be incorporated as part of the linker structure.

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Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

This workflow demonstrates the sequential process of preparing the linker-payload moiety, modifying the monoclonal antibody to expose reactive sites, the subsequent conjugation reaction to form the ADC, and the final purification steps to yield the desired therapeutic agent.

H-Hyp-OMe hydrochloride serves as a foundational component in the initial linker synthesis stage.

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